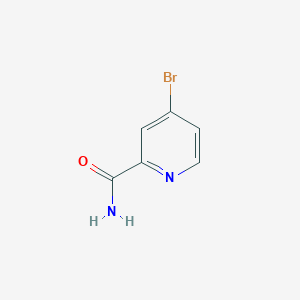

4-Bromopicolinamide

描述

Contextualizing Picolinamides in Chemical Research

Picolinamides are a class of chemical compounds derived from picolinic acid, a naturally occurring substance found in various plants and animals. ontosight.ai Structurally, they are pyridinecarboxamides, featuring a pyridine (B92270) ring with an amide group attached at the 2-position. nih.gov This structural motif has garnered considerable attention in diverse areas of chemical research. Picolinamides are recognized as valuable scaffolds in medicinal chemistry, with studies exploring their potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.aiontosight.ai For instance, certain novel picolinamide (B142947) compounds have been synthesized and shown to exhibit effective and selective inhibitory activity against enzymes such as 11β-HSD1, which is relevant for metabolic diseases. googleapis.comgoogle.com

Beyond their biological activities, picolinamides serve as crucial tools in synthetic organic chemistry. The picolinamide group can act as an efficient bidentate directing group in transition metal-catalyzed reactions. acs.org This capability allows for the selective functionalization of C-H bonds, a significant strategy for building complex molecular architectures. acs.org The reactivity of the picolinamide core has also been explored in reactions with other chemical entities, such as ketones, leading to the formation of new heterocyclic systems. mdpi.com Their utility as building blocks is further demonstrated in their use for developing lead compounds in drug discovery programs. ontosight.ai

Overview of Research Trajectories for Halogenated Pyridine Carboxamides

The introduction of halogen atoms onto the pyridine carboxamide framework creates a class of compounds known as halogenated pyridine carboxamides, which are a focal point of significant research. A primary trajectory in the study of these compounds involves detailed physicochemical and structural analysis. dcu.ieacs.org Researchers investigate the crystal structures to understand the three-dimensional arrangement of the molecules and the nature of intermolecular interactions, such as hydrogen bonding and, notably, halogen bonding. dcu.ieacs.orgmdpi.com These studies often involve creating isomer grids to systematically probe how the position of the halogen substituent influences the compound's solid-state architecture and properties like melting point. dcu.ieacs.org

Another major research avenue is the development of synthetic methodologies for their preparation and their use as versatile intermediates. Efficient and regioselective halogenation of pyridine rings is a key area of study, as the position of the halogen is critical for the subsequent reactivity and biological function of the molecule. researchgate.net Halogenated pyridine carboxamides are highly valued as building blocks in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. guidechem.com The halogen atom provides a reactive handle for cross-coupling reactions and other transformations, allowing for the construction of diverse molecular libraries for screening purposes. The functionalization of related heterocyclic systems, such as thienopyridines, also proceeds through halo derivatives, underscoring the broad utility of halogenation in heterocyclic chemistry. nih.gov

Scope and Objectives of Current Scholarly Investigations on 4-Bromopicolinamide

Current scholarly investigations into this compound primarily focus on its application as a strategic synthetic intermediate in the development of functional molecules, particularly for biomedical applications. guidechem.com A significant and specific objective of recent research has been its use as a precursor for radiolabeled imaging agents. nih.gov In this context, this compound serves as the direct precursor for radiofluorination to produce 18F-labeled picolinamide probes for Positron Emission Tomography (PET) imaging. nih.gov These probes have demonstrated high efficacy in the preclinical imaging of malignant melanoma, showcasing the compound's value in developing new diagnostic tools. nih.gov

The broader scope of research includes leveraging this compound as a versatile building block for creating potential therapeutic agents. guidechem.com Studies have noted its potential utility in the synthesis of compounds with antimicrobial and anticancer properties. guidechem.com The bromine atom on the pyridine ring acts as a key functional group for introducing further molecular complexity through reactions like palladium-catalyzed C-H arylation. acs.org While some studies specifically use other isomers like 5-bromopicolinamide to synthesize potent enzyme inhibitors, the chemical principles highlight the general utility of the bromopicolinamide scaffold in medicinal chemistry. acs.org The overarching goal of these investigations is to utilize the unique chemical reactivity of this compound to construct novel and complex molecules designed for specific biological targets, whether for diagnostic imaging or therapeutic intervention. guidechem.comnih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound This interactive table summarizes key identifiers and computed properties for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-2-pyridinecarboxamide | localpharmaguide.com |

| Synonyms | This compound, 4-Bromopyridine-2-carboxamide | guidechem.comchemscene.com |

| CAS Number | 62150-46-3 | guidechem.com |

| Molecular Formula | C₆H₅BrN₂O | guidechem.comchemscene.com |

| Molecular Weight | 201.02 g/mol | chemscene.com |

| Appearance | White to off-white solid / Yellow powder | guidechem.com |

| Density | 1.710 g/cm³ | localpharmaguide.com |

| Topological Polar Surface Area (TPSA) | 55.98 Ų | chemscene.com |

| LogP | 0.943 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Structure

3D Structure

属性

IUPAC Name |

4-bromopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKMIQUAXGAICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351208 | |

| Record name | 4-Bromopicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62150-46-3 | |

| Record name | 4-Bromopicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromopicolinamide

Established Synthetic Pathways for 4-Bromopicolinamide

The synthesis of this compound can be approached through several established methods, primarily involving the formation of the amide bond or the functionalization of the pyridine (B92270) ring.

Carboxamidation Approaches

A primary and direct route to this compound involves the carboxamidation of a corresponding picolinic acid derivative. This method is a cornerstone of organic synthesis, allowing for the formation of the robust amide linkage. A common strategy begins with a substituted picolinic acid, which is then activated and reacted with an appropriate amine. googleapis.com

For instance, 6-bromopicolinic acid can be suspended in a suitable solvent like acetonitrile. googleapis.comgoogle.com To this suspension, an amine hydrochloride, a non-nucleophilic base such as N,N-diisopropylethylamine, and a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are added sequentially. googleapis.comgoogle.com The reaction is typically stirred at room temperature for several hours to yield the desired picolinamide (B142947) derivative. googleapis.comgoogle.com This approach offers a versatile platform for creating a library of picolinamide compounds by varying the amine component. googleapis.com

Pyridine Ring Functionalization and Derivatization

The inherent reactivity of the pyridine ring allows for its functionalization to introduce the bromo and carboxamide groups. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov However, direct C-H functionalization at the distal C3 and C4 positions has historically been more challenging to achieve with high regioselectivity. nih.gov

Modern synthetic methods have made significant strides in overcoming these challenges. For example, transition metal-catalyzed reactions have emerged as powerful tools for the site-selective functionalization of pyridines. nih.gov These methods can involve the use of directing groups to guide the catalyst to a specific position on the ring. nih.gov Additionally, strategies involving the dearomatization of the pyridine ring, followed by functionalization and subsequent rearomatization, have been developed to access specific substitution patterns. researchgate.net This can involve the reaction of pyridines with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form reactive intermediates that can be functionalized in a regioselective manner. researchgate.net

Advanced Synthetic Techniques Utilizing this compound Precursors

This compound is a valuable precursor in more advanced synthetic applications, including the development of radiolabeled compounds for medical imaging and the construction of larger, more complex molecules through coupling reactions.

Radiofluorination for Radiolabeling Applications

A significant application of this compound precursors is in the synthesis of 18F-labeled picolinamides for use as Positron Emission Tomography (PET) probes. snmjournals.orgnih.gov PET is a highly sensitive molecular imaging technique that requires radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (18F). nih.gov

The synthesis of these radiolabeled probes often involves a direct nucleophilic radiofluorination reaction on a suitable precursor. snmjournals.orgnih.gov In this process, the bromo group on the picolinamide serves as a leaving group, which is displaced by the [18F]fluoride ion. This reaction is typically performed using no-carrier-added [18F]fluoride, which maximizes the specific activity of the resulting radiotracer. snmjournals.orgnih.gov The radiofluorination of bromopicolinamide precursors has been achieved with decay-corrected yields of 10-20%, a total synthesis time of less than an hour, and high radiochemical purity (>98%). snmjournals.org The resulting 18F-labeled picolinamides have shown promise in imaging applications, such as for malignant melanoma. snmjournals.orgnih.gov

| Parameter | Value |

| Radiochemical Yield (decay corrected) | 10-20% snmjournals.org |

| Total Synthesis Time | < 1 hour snmjournals.org |

| Radiochemical Purity | > 98% snmjournals.org |

| Specific Activity | 100-150 GBq/µmol snmjournals.org |

Homocoupling Strategies

Homocoupling reactions are a class of reactions that form a new carbon-carbon bond between two identical molecules. semanticscholar.orgsigmaaldrich.com In the context of this compound, homocoupling strategies can be employed to synthesize symmetrical bipyridine structures. These reactions often utilize transition metal catalysts, such as palladium or copper, to facilitate the coupling of the aryl halide. semanticscholar.orgnih.gov

The Ullmann reaction, a classic method for forming biaryl linkages, traditionally involves the use of copper catalysts at high temperatures. nih.gov More contemporary methods may employ palladium catalysts under milder conditions. semanticscholar.org For example, the homocoupling of 4-brominated triazoles has been achieved using a palladium acetate (B1210297) catalyst with specific additives. semanticscholar.org While direct examples for this compound are not extensively detailed in the provided context, the principles of aryl halide homocoupling are broadly applicable. semanticscholar.orgsigmaaldrich.com Such reactions would involve the reductive coupling of two molecules of this compound to yield a 4,4'-bipicolinamide derivative. The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and minimizing side reactions. sigmaaldrich.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgacs.org These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including picolinamide derivatives.

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Carboxamidation reactions, for example, can have good atom economy, especially when the byproducts are benign.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste. acs.org The use of transition metal catalysts in pyridine functionalization and coupling reactions is an example of this principle in action. nih.govsemanticscholar.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. semanticscholar.org Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

The development of more sustainable synthetic routes for this compound and other valuable chemical intermediates is an ongoing area of research, driven by both environmental concerns and the desire for more efficient and cost-effective manufacturing processes. unibo.it

Methodological Advancements in Asymmetric Synthesis Involving Picolinamide Derivatives

Picolinamide and its derivatives have emerged as versatile scaffolds in the field of asymmetric synthesis, serving as chiral ligands for metal catalysts or as chiral organocatalysts themselves. These advancements have enabled the enantioselective synthesis of a variety of valuable chiral molecules.

One significant area of application is in asymmetric hydrosilylation reactions. Chiral picolinamide-based catalysts have been shown to be effective in the enantioselective reduction of prochiral ketones and imines. For example, cinchona alkaloid-derived picolinamides have been developed as highly efficient organocatalysts for the hydrosilylation of ketimines, affording chiral amines with high enantioselectivities. acs.orgdovepress.com The picolinamide moiety in these catalysts plays a crucial role in activating the hydrosilane and directing the stereochemical outcome of the reaction.

The research group of Burke has extensively studied the use of cinchona-picolinamide organocatalysts for the asymmetric hydrosilylation of ketimines. Their work has demonstrated that these catalysts can achieve high yields and enantiomeric excesses for a range of substrates. acs.orguevora.pt

| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

| epi-Cinchonidine-derived picolinamide | N-(4-methoxyphenyl)acetophenone imine | Chiral secondary amine | 95 | 85 | dovepress.com |

| epi-Cinchonidine-derived picolinamide | N-phenylacetophenone imine | Chiral secondary amine | 92 | 78 | dovepress.com |

Table 1: Asymmetric Hydrosilylation of Ketimines using a Cinchona-Picolinamide Catalyst

Furthermore, picolinamide derivatives have been utilized as directing groups in transition metal-catalyzed C-H activation reactions. This strategy allows for the enantioselective functionalization of otherwise inert C-H bonds.

In addition to organocatalysis, chiral picolinamide ligands have been incorporated into metal complexes for a variety of asymmetric transformations. For example, Nakamura and coworkers have developed chiral picolinamide-based ligands for copper-catalyzed asymmetric Mannich-type reactions, yielding α,β-diamino acid precursors with excellent stereocontrol. core.ac.uk Chiral iridium complexes bearing picolinamide-functionalized carbohydrate ligands have also been successfully applied as catalysts in the asymmetric transfer hydrogenation of α-ketoacids in water, demonstrating good enantioselectivity. acs.org

Another notable application is the use of chiral picolinamide-sulfonate Lewis base catalysts in the enantioselective conjugate hydrosilylation of α,β-unsaturated ketones. In a study, a catalyst derived from this compound delivered a slightly higher enantiomeric excess compared to other substituted picolinamides in the model reaction. nih.govrsc.org

| Substrate (α,β-unsaturated ketone) | Product (Chiral ketone) | Yield (%) | ee (%) | Reference |

| Chalcone | 1,3-Diphenyl-1-propanone | 99 | 60 | nih.govrsc.org |

| (E)-1-Phenyl-3-(p-tolyl)prop-2-en-1-one | 1-Phenyl-3-(p-tolyl)-1-propanone | 98 | 63 | nih.govrsc.org |

| (E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | 3-(4-Chlorophenyl)-1-phenyl-1-propanone | 99 | 55 | nih.govrsc.org |

Table 2: Enantioselective Conjugate Hydrosilylation using a Chiral Picolinamide-Sulfonate Catalyst

These examples highlight the significant role of the picolinamide scaffold in the development of novel and efficient asymmetric catalytic systems. The modular nature of picolinamide derivatives allows for fine-tuning of steric and electronic properties, enabling the optimization of catalysts for specific transformations and substrates.

Catalytic Applications and Mechanistic Insights of 4 Bromopicolinamide

4-Bromopicolinamide as a Chiral Lewis Base Catalyst

This compound has emerged as a significant player in the field of asymmetric catalysis, particularly as a chiral Lewis base catalyst. Its unique structural features allow it to facilitate stereoselective transformations, making it a valuable tool for the synthesis of chiral molecules.

Role in Enantioselective Conjugate Hydrosilylation

One of the notable applications of this compound is in the enantioselective conjugate hydrosilylation of β,β-disubstituted α,β-unsaturated ketones. nih.govrsc.org This reaction is a crucial method for producing chiral ketones, which are important intermediates in the synthesis of pharmaceuticals and natural products. rsc.org In this context, a chiral picolinamide (B142947)–sulfonate Lewis base catalyst derived from this compound has been shown to be effective. rsc.org The reaction involves the addition of a hydrosilane, such as trichlorosilane, across the carbon-carbon double bond of the unsaturated ketone, leading to the formation of a chiral center at the β-position. nih.gov The use of this compound-derived catalysts provides a metal-free and mild approach for this transformation. rsc.orgrsc.org

Influence of Substituent Effects on Catalytic Performance

The catalytic performance of picolinamide-based catalysts is significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. Research has shown that introducing an electron-withdrawing group, such as a bromine atom at the 4-position of the pyridine ring, can enhance the enantioselectivity of the catalyst. nih.govrsc.org In a study comparing various substituted picolinamide–tosylate catalysts, the 4-bromo derivative delivered a slightly higher enantiomeric excess (ee) value in the conjugate hydrosilylation of (E)-1,3-diphenylbut-2-en-1-one compared to unsubstituted or electron-donating group substituted analogs. nih.gov For instance, while the 4-bromo picolinamide catalyst afforded the product with a moderate ee, other derivatives like 4-phenyl picolinamide and 3-methyl picolinamide resulted in lower enantioselectivities. nih.govrsc.org This highlights the critical role of the electronic properties of the substituent in modulating the catalyst's stereocontrol.

Proposed Mechanistic Pathways in Catalytic Reactions

Understanding the mechanistic pathways of this compound-catalyzed reactions is crucial for optimizing catalytic efficiency and stereoselectivity. The proposed mechanisms often involve intricate coordination chemistry and the formation of specific activated species and transition states.

Coordination Chemistry and Activated Species Formation

The catalytic cycle is believed to commence with the coordination of the Lewis basic nitrogen atom of the picolinamide catalyst to the silicon atom of the hydrosilane, such as trichlorosilane. researchgate.net This coordination activates the Si-H bond, making the hydride more readily transferable. researchgate.net The amide N-H group of the catalyst is also proposed to play a crucial role by forming a hydrogen bond with the carbonyl group of the α,β-unsaturated ketone. rsc.org This dual activation, involving both the silane (B1218182) and the ketone substrate, brings the reactants into close proximity within a structured, chiral environment, setting the stage for the subsequent stereoselective hydride transfer. rsc.orgresearchgate.net The formation of this ternary complex is a key step in the proposed catalytic cycle. rsc.org

Transition State Analysis in Stereoselective Processes

The stereochemical outcome of the reaction is determined in the transition state of the hydride transfer step. For the conjugate hydrosilylation of α,β-unsaturated ketones catalyzed by a this compound derivative, a plausible mechanism involves the formation of two possible transition states. rsc.org In the favored transition state, the activated Si-H bond and the α,β-unsaturated ketone are oriented in a way that allows for a Si-face attack of the hydride on the β-carbon of the ketone. rsc.org This specific orientation is stabilized by the hydrogen bond between the catalyst's N-H group and the substrate's carbonyl group. rsc.org The alternative transition state, which would lead to the opposite enantiomer, is considered to be less stable. rsc.org This model, where the stereoselectivity is governed by the relative energies of the diastereomeric transition states, is consistent with the observed enantiomeric excess of the product. rsc.org

Evaluation of Catalytic Efficiency and Stereoselectivity

The effectiveness of a catalyst is judged by its efficiency in converting reactants to products and its ability to produce a high excess of one enantiomer over the other. In the case of this compound-derived catalysts, these parameters have been evaluated in the context of enantioselective conjugate hydrosilylation.

The chiral Lewis base catalyst derived from this compound has demonstrated its utility in the conjugate hydrosilylation of various β,β-disubstituted α,β-unsaturated ketones. nih.gov The reactions, typically carried out with trichlorosilane, have been shown to proceed to give the desired chiral ketone products. nih.govrsc.org The efficiency of these catalysts is often presented in terms of product yield and the enantiomeric excess (ee) of the major enantiomer.

Below is a table summarizing the results for the conjugate hydrosilylation of various (E)-1,3-diarylbut-2-en-1-ones catalyzed by a this compound-derived catalyst.

| Substrate (Ar) | Yield (%) | ee (%) |

| Phenyl | 95 | 58 |

| 4-Methylphenyl | 91 | 48 |

| 4-Methoxyphenyl | 93 | 57 |

| 4-Fluorophenyl | 88 | 46 |

| 4-Chlorophenyl | 90 | 45 |

| 4-Bromophenyl | 92 | 44 |

| Naphthalen-2-yl | 94 | 56 |

Data sourced from a study on the enantioselective conjugate hydrosilylation of α,β-unsaturated ketones. nih.govrsc.org The reactions were performed under specific conditions with the this compound-derived catalyst and trichlorosilane.

As the table indicates, the catalyst provides good to excellent yields for a range of substrates with varying electronic and steric properties on the aryl ring. nih.gov The enantioselectivities, while moderate, demonstrate the catalyst's ability to induce chirality in the products. nih.govrsc.org The slight variations in ee values with different substrates suggest that the electronic nature of the substrate can also influence the degree of stereocontrol exerted by the catalyst. nih.gov

Enantiomeric Excess Determination and Optimization

In asymmetric catalysis, the enantiomeric excess (ee) is a critical measure of a reaction's success, indicating the degree to which one enantiomer is produced over the other. The determination of ee is routinely performed using analytical techniques such as high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Research into the enantioselective conjugate hydrosilylation of α,β-unsaturated ketones has utilized a chiral Lewis base catalyst derived from this compound (referred to as catalyst 2f ). nih.govrsc.org In initial screenings, this catalyst was found to provide a slightly higher enantiomeric excess compared to other picolinamide derivatives with different substituents on the pyridine ring. nih.govrsc.org

Further optimization focused on reaction parameters, particularly the solvent, which was found to have a profound impact on enantioselectivity. nih.gov A surprising discovery was that the choice of solvent could invert the stereochemical outcome of the reaction. As detailed in the table below, polar solvents tended to produce the R-enantiomer, while non-polar solvents favored the formation of the S-enantiomer. nih.govrsc.org This highlights the critical role of the catalyst's interaction with the solvent in defining the transition state geometry that dictates the product's chirality. Lowering the reaction temperature from 0 °C to -10 °C also led to an improved enantiomeric excess. rsc.org

Table 1: Effect of Solvent and Temperature on Enantiomeric Excess (ee) in the Hydrosilylation of (E)-1,3-diphenylbut-2-en-1-one using a this compound-derived Catalyst (2f)

Data illustrates the optimization of enantiomeric excess by modifying reaction conditions. The catalyst (2f) is a chiral Lewis base derived from this compound. Reactions were conducted with the ketone, trichlorosilane, and the catalyst.

| Solvent | Temperature (°C) | Yield (%) | ee (%) | Product Configuration |

|---|---|---|---|---|

| Acetonitrile (CH₃CN) | 0 | 94 | 35 | R |

| Dichloromethane (CH₂Cl₂) | 0 | 96 | 25 | R |

| Tetrahydrofuran (THF) | 0 | 95 | 15 | R |

| Chloroform (CHCl₃) | 0 | 98 | 10 | R |

| Toluene (B28343) | 0 | 99 | 55 | S |

| Toluene | -10 | 99 | 62 | S |

| Toluene | -20 | 99 | 60 | S |

| Toluene | -40 | 98 | 58 | S |

Source: Adapted from RSC Advances, 2019, 9, 11627. rsc.org

Yield and Reaction Condition Optimization

Optimizing reaction yield is as important as achieving high enantioselectivity. The efficiency of a catalytic process is often dependent on a combination of factors including the choice of catalyst, solvent, temperature, and reaction time. nih.govrsc.org

In the enantioselective conjugate hydrosilylation reaction employing the this compound-derived catalyst 2f , a systematic optimization of reaction conditions was performed to maximize product yield. rsc.org Various solvents were screened, and the results demonstrated a significant influence on the reaction's efficiency.

As shown in the table below, the reaction was tested in a range of polar and non-polar solvents. nih.govrsc.org While high yields were obtained in most tested solvents, toluene was identified as the optimal choice, consistently providing a near-quantitative yield of 99%. nih.govrsc.org The temperature was also optimized, with -10 °C providing the best balance of excellent yield and the highest enantioselectivity. rsc.org Further decreasing the temperature did not improve the outcome. rsc.org The optimized general procedure involves stirring the α,β-unsaturated ketone with the catalyst in toluene at -10 °C, followed by the addition of trichlorosilane, and reacting for 48 hours. nih.govrsc.org

Table 2: Optimization of Reaction Conditions for Yield in Asymmetric Hydrosilylation

Data from the screening of various solvents for the hydrosilylation of (E)-1,3-diphenylbut-2-en-1-one using the this compound-derived catalyst (2f) at 0 °C, unless otherwise noted.

| Solvent | Yield (%) | ee (%) |

|---|---|---|

| Acetonitrile (CH₃CN) | 94 | 35 |

| Dichloromethane (CH₂Cl₂) | 96 | 25 |

| Tetrahydrofuran (THF) | 95 | 15 |

| Chloroform (CHCl₃) | 98 | 10 |

| 1,2-Dichloroethane | 99 | 45 |

| Toluene | 99 | 55 |

| Toluene (at -10 °C) | 99 | 62 |

Source: Adapted from RSC Advances, 2019, 9, 11627. nih.govrsc.org

Biological Activity and Medicinal Chemistry Research of 4 Bromopicolinamide Derivatives

Structure-Activity Relationship (SAR) Studies of 4-Bromopicolinamide Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogues, these studies have dissected the contributions of the pyridine (B92270) core, the amide linker, and the halogen substituent.

The pyridine ring is a cornerstone of many therapeutic agents, recognized as the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration. researchgate.netnih.gov Its structural and electronic properties make it a key pharmacophore that can be modified to fine-tune a compound's interaction with biological targets. researchgate.net

In the context of picolinamide-like structures, modifications to the pyridine ring have shown a significant impact on biological activity. Research on potent selective PPARγ modulators involved replacing a 2-pyridyl group with 3- or 4-pyridyl groups to explore new chemical space. nih.gov The introduction of substituents onto these pyridine rings was found to be critical for potency. For instance, in a 3-pyridine series, introducing a methoxy (B1213986) group at the 4- or 5-position improved in vitro potency, whereas a 2-methoxy group was less effective. nih.gov In a 4-pyridine series, 3-alkoxy groups were found to be essential for high potency. nih.gov However, these gains in potency were sometimes associated with a shift from partial to full agonist activity, highlighting the delicate balance required in drug design. nih.gov

Table 1: Effect of Pyridine Ring Substitution on PPARγ Modulation

| Compound | Pyridine Ring | Substituent | EC50 (nM) | Emax (%) |

|---|---|---|---|---|

| 1g | 3-pyridyl | 4-methoxy | 141 | 98 |

| 1h | 3-pyridyl | 5-methoxy | 358 | 97 |

| 1f | 3-pyridyl | 2-methoxy | >1000 | - |

| 1l | 3-pyridyl | 4,5-dimethyl | 585 | 36 |

| 2c | 4-pyridyl | 3-methoxy | 188 | 95 |

| 2d | 4-pyridyl | 3-ethoxy | 182 | 98 |

| 2e | 4-pyridyl | 3-chloro | >1000 | - |

Data sourced from a study on PPARγ modulators. nih.gov

The amide group in this compound serves as a critical linker and a site for hydrogen bonding interactions, making its derivatization a key strategy for modifying molecular properties. frontiersin.org Research has shown that even subtle changes to this moiety can have profound effects on biological activity.

In one study focused on developing multi-target agents for Alzheimer's disease, researchers created hybrid molecules by linking the benzylpiperidine portion of donepezil (B133215) with a picolinamide (B142947) moiety, demonstrating a significant derivatization of the amide group to achieve new biological activities. scielo.br In another line of research on antifungal compounds, the amide nitrogen of the picolinamide was found not to be essential for activity against the Sec14p protein. nih.gov In fact, a corresponding benzamide (B126) derivative, where the pyridine nitrogen is replaced with a carbon, was found to be more potent, indicating that the core scaffold is amenable to significant alteration. nih.gov

Table 2: Comparison of Picolinamide and Benzamide Derivatives as Antifungal Agents

| Compound | Core Scaffold | IC50 (µM) |

|---|---|---|

| Compound 2 | Picolinamide | 10.3 |

| Compound 3 | Benzamide | 6.6 |

Data sourced from a study on Sec14p inhibitors. nih.gov

These findings suggest that the amide portion of picolinamide derivatives can be extensively modified, either by altering the substituents on the nitrogen or by replacing the entire pyridine-amide core with other structures to explore new interactions with target proteins. nih.govfrontiersin.orgscielo.br

Halogenation is a widely used strategy in medicinal chemistry to modulate a drug's potency, lipophilicity, metabolic stability, and binding affinity. The bromine atom at the 4-position of the picolinamide ring is a defining feature of the parent compound.

The importance of this specific halogenation was highlighted in SAR studies of antifungal picolinamides. These studies revealed that replacing the bromine atom on the picolinamide moiety was incompatible with its inhibitory activity, suggesting that the bromine atom is engaged in a critical interaction within the target's binding pocket. nih.gov The unique size, electronegativity, and ability of bromine to form halogen bonds likely contribute to this specificity.

In a different study, a pyridine derivative featuring both bromo and methoxy substitutions exhibited potent cytotoxic activity. mdpi.com The synthesis of other biologically active pyridine derivatives has also utilized 4-bromo acetophenone (B1666503) as a key starting material, further indicating the value of bromine substitution in generating potent compounds. researchgate.net While the precise interactions can be complex, the presence and position of a halogen like bromine are clearly critical determinants of biological function. copernicus.org

Amide Moiety Derivatization

Pharmacological Modulations and Target Interactions

Research into the derivatives of this compound has identified key molecular targets through which these compounds may exert their therapeutic effects, particularly in the areas of metabolic disease and immuno-oncology.

Nicotinamide (B372718) N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in metabolism and epigenetics by catalyzing the methylation of nicotinamide and other pyridine-containing compounds. nih.gov Its overexpression is linked to several diseases, including cancer, obesity, and diabetes, making it an attractive therapeutic target. nih.govuniovi.es

Given that the substrate of NNMT is nicotinamide, pyridine-based molecules like picolinamides are logical candidates for inhibitor design. nih.gov SAR studies have identified N-methylated quinolinium compounds, which share a core structure with pyridine, as a promising scaffold for potent NNMT inhibition. nih.gov Advanced strategies have led to the development of high-affinity bisubstrate inhibitors that are designed to mimic the transition state of the enzymatic reaction by linking a nicotinamide analogue to a fragment of the S-adenosyl methionine (SAM) cofactor. nih.govnih.gov These inhibitors, such as NS1, II559, and II802, have demonstrated high potency and selectivity for NNMT. nih.govresearchgate.net Docking studies have confirmed that these inhibitors occupy the nicotinamide-binding site of the enzyme, providing a clear mechanism for their action. nih.gov

Table 3: Potency of Representative NNMT Inhibitors

| Inhibitor | Type | Potency |

|---|---|---|

| NS1 | Bisubstrate | Ki = 0.5 nM |

| II559 | Bisubstrate | Ki = 1.2 nM |

| II802 | Bisubstrate | Ki = 1.6 nM |

Data sourced from studies on NNMT bisubstrate inhibitors. nih.govresearchgate.net

The programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway is a major immune checkpoint that cancer cells can hijack to evade destruction by the immune system. rsc.orgmdpi.com While monoclonal antibodies that block this interaction have revolutionized cancer therapy, there is a growing effort to develop small-molecule inhibitors that target PD-L1. nih.govnih.gov

These small molecules have a distinct mechanism of action. They bind to PD-L1 and induce its dimerization. nih.govoncotarget.com A single inhibitor molecule sits (B43327) at the interface of the PD-L1 homodimer, stabilizing a conformation that masks the binding site for PD-1, thereby preventing the immunosuppressive signal. nih.govrcsb.org Structural studies have revealed that these inhibitors fit into a deep, hydrophobic channel at the dimer interface. nih.govrcsb.org Potent small-molecule inhibitors have been developed, primarily based on a (2-methyl-3-biphenylyl)methanol scaffold, demonstrating that the PD-L1 protein is a druggable target for non-peptidic molecules. nih.govnih.gov

Table 4: Potency of Representative Small-Molecule PD-L1 Inhibitors

| Inhibitor | Target | IC50 (nM) | KD (nM) |

|---|---|---|---|

| BMS-202 | PD-L1 | 18 | - |

| BMS-8 | PD-L1 | 146 | - |

| A9 | PD-L1 | 0.93 | 3.64 |

Data sourced from studies on small-molecule PD-L1 inhibitors. nih.govnih.gov

While this compound itself has not been explicitly identified as a PD-L1 inhibitor in the reviewed literature, its characteristics as a small, adaptable scaffold make its derivatives potential candidates for targeting the PD-L1 dimerization interface.

Antifungal Activities

Research has explored the antifungal properties of various chemical derivatives. For instance, a study on pyrimidine (B1678525) derivatives containing an amide moiety revealed their potential against several plant pathogenic fungi. frontiersin.org In this study, compounds were tested for their in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.org Notably, some of these synthesized compounds demonstrated significant inhibition rates. frontiersin.org

One derivative, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) , showed an exceptional inhibition rate of 100% against Phomopsis sp., surpassing the 85.1% inhibition rate of the commercial fungicide Pyrimethanil. frontiersin.org The EC50 value for compound 5o against Phomopsis sp. was 10.5 μg/ml, which was superior to that of Pyrimethanil (32.1 μg/ml). frontiersin.org Another compound, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) , also exhibited a 100% inhibition rate against the same fungus. frontiersin.org These findings highlight the potential of developing new fungicides based on these chemical structures. frontiersin.org

**Table 1: Antifungal Activity of Selected Pyrimidine Derivatives against *Phomopsis sp.***

| Compound | Inhibition Rate (%) | EC50 (μg/ml) |

|---|---|---|

| 5o | 100 | 10.5 |

| 5f | 100 | Not Reported |

| Pyrimethanil | 85.1 | 32.1 |

The mechanisms behind the antifungal activity of some compounds involve the generation of reactive oxygen species (ROS). nih.gov For certain (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamide derivatives, their antifungal effect was reduced by ascorbic acid, indicating the involvement of ROS in their mode of action. nih.gov

Other Biological Targets and Inhibitor Design

The design of inhibitors for various biological targets is a crucial aspect of medicinal chemistry. solubilityofthings.com The structural features of pyridine derivatives, for example, make them valuable in creating inhibitors for different biological targets, playing a significant role in drug discovery. solubilityofthings.com

One area of focus has been the development of small-molecule inhibitors targeting the PD-1/PD-L1 pathway, which is important in cancer immunotherapy. researchgate.net In a comparative study, different small-molecule inhibitors were evaluated for their ability to block the PD-1/PD-L1 interaction. researchgate.net The synthesis of one such inhibitor, Incyte-001, involved the use of 5-bromopicolinic acid to create a bromopicolinamide intermediate. researchgate.net

Another significant target is the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. nih.gov BRD4 inhibitors have shown potential in treating various diseases, including cancer. nih.gov The discovery of new chemical series of BRD4(1) inhibitors has been advanced through techniques like protein-ligand docking and structure-guided design. nih.gov This approach led to the identification of a dihydroquinoxalinone ring system as a promising core for new hit-to-lead series. nih.gov

The development of inhibitors for Salt-Inducible Kinases (SIKs), specifically SIK2 and SIK3, is another area of active research for treating autoimmune and inflammatory diseases. nih.gov Structure-activity relationship studies have been instrumental in improving the selectivity and properties of these inhibitors. nih.gov

Development of this compound-Based Probes

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiopharmaceuticals to visualize and measure metabolic processes in the body. wikipedia.org The development of novel PET probes is essential for diagnosing and monitoring various diseases, including cancer. radiologyinfo.orgnih.gov

This compound has served as a precursor in the synthesis of 18F-labeled picolinamide probes for PET imaging of melanoma. snmjournals.org The process involves the radiofluorination of the bromopicolinamide precursor to produce the final 18F-labeled probe. snmjournals.org These probes have shown high specific activity and can be synthesized in a short amount of time. snmjournals.org For instance, the synthesis of 18F-picolinamide probes, such as ¹⁸F-P3BZA, was achieved from the corresponding bromopicolinamide precursors with radiochemical purity greater than 98%. snmjournals.org

Table 2: Synthesis and Properties of ¹⁸F-Picolinamide Probes

| Property | Value |

|---|---|

| Precursor | Bromopicolinamide |

| Radiolabel | ¹⁸F |

| Radiochemical Purity | >98% |

| Specific Activity | 100-150 GBq/µmol |

| Synthesis Time | < 1 hour |

Melanin, a pigment found in most melanoma tumors, is a viable target for diagnostic imaging probes. researchgate.net Derivatives of this compound have been investigated for their ability to specifically target melanin. snmjournals.org

Studies have demonstrated that 18F-labeled picolinamide probes, synthesized from bromopicolinamide precursors, exhibit melanin-specific targeting in melanoma xenografts. snmjournals.org For example, the probe ¹⁸F-P3BZA showed significant tumor uptake in B16F10 melanoma models, with tumor-to-blood ratios increasing over time. snmjournals.org At 1 hour post-injection, the tumor-to-blood ratio was approximately 20:1, and it increased to over 30:1 at 2 hours. snmjournals.org This high tumor uptake and favorable in vivo pharmacokinetics suggest that these probes could be promising agents for detecting melanoma. snmjournals.org

Another melanin-targeting probe, ¹³¹I-5-IPN, a benzamide analogue, has also been developed and has shown a high binding affinity for melanin. nih.gov In vivo studies with this probe in pigmented melanoma models confirmed its high affinity and specific targeting of melanin-containing tissues. nih.gov

Radiopharmaceutical Development for Positron Emission Tomography (PET) Imaging

Preclinical Evaluation Methodologies for this compound Compounds

The preclinical evaluation of new compounds often begins with in vitro efficacy assessments to determine their biological activity. For potential anticancer agents, cytotoxicity assays are commonly performed on various cancer cell lines. researchgate.netwhiterose.ac.uk

For example, in the evaluation of small-molecule PD-L1 inhibitors, the cytotoxicity profiles were determined in A549 cells. researchgate.net The half-maximal effective concentration (EC50) was used to quantify the cytotoxicity of the compounds. researchgate.net

In the development of ruthenium-based anticancer complexes derived from picolinamide, in vitro tests were conducted on human ovarian adenocarcinoma (A2780), cisplatin-resistant human ovarian adenocarcinoma (A2780cis), and human colon adenocarcinoma (HT-29) cell lines to assess their cytotoxicity. whiterose.ac.uk

Similarly, for antifungal compounds, in vitro assays are used to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). mdpi.com These tests quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism or kills it, respectively. mdpi.com

In Vivo Biological Evaluation (e.g., Animal Models for Tumor Xenografts)

The antitumor potential of picolinamide derivatives is often evaluated in vivo using animal models, particularly xenograft models where human tumor cells are implanted into immunocompromised mice. These studies are crucial for assessing the efficacy of a compound in a living system.

One such study focused on a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. mdpi.com Among these, compound 5q was identified as a promising agent and was further evaluated in a colon carcinoma (CT26) tumor xenograft model in Balb/c mice. The results demonstrated that compound 5q could effectively prolong the survival of the tumor-bearing mice and decelerate cancer cell progression. mdpi.com This was attributed to the compound's ability to suppress angiogenesis and induce both apoptosis and necrosis in the tumor tissue. mdpi.com The in vivo antitumor efficacy of compound 5q was significant, with a tumor suppression rate ranging from 70% to 90%. mdpi.com

In another example, a fluorinated picolinamide derivative, PIM447 (N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide), has been investigated as a potent and selective pan-PIM kinase inhibitor. rcsb.orgacs.orgacs.org PIM kinases are implicated in the progression of various cancers, including hematopoietic and solid tumors. acs.org The in vivo activity of PIM447 was assessed in an acute myeloid leukemia (AML) xenograft model. rcsb.orgacs.org This compound has advanced to clinical trials for hematological malignancies, underscoring the therapeutic potential of the picolinamide scaffold. rcsb.orgacs.orgaacrjournals.org

Table 1: In Vivo Antitumor Activity of Selected Picolinamide Derivatives

| Compound | Cancer Model | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| 5q | Colon Carcinoma (CT26) | Balb/c Mice | Prolonged longevity, slowed cancer progression, 70-90% tumor suppression. | mdpi.com |

| PIM447 | Acute Myeloid Leukemia | Xenograft Model | Potent and selective pan-PIM kinase inhibitor with in vivo activity. | rcsb.orgacs.orgacs.org |

Metabolic Stability and Pharmacokinetic Considerations in Drug Development

Metabolic stability is frequently evaluated in vitro using liver microsomes, which contain many of the enzymes responsible for drug metabolism. nih.gov For instance, a study on N-(methylthiophenyl)picolinamide derivatives designed as PET radioligands for the mGlu4 receptor investigated their metabolic stability. nih.gov The 3-methoxy group in a parent compound was identified as a metabolic "soft spot," and replacing it with a methylthio group in compounds like 11 and 14 was explored to understand its effect on metabolic profiles. The metabolic stabilities of these derivatives were found to vary based on their substitution patterns. nih.gov

In the development of PIM447 , a key objective was to improve the metabolic stability of earlier lead compounds. acs.orgacs.org The identification of potent aminocyclohexyl pan-PIM inhibitors with high metabolic stability was a significant step that enabled the compound to advance into clinical trials. rcsb.orgacs.org

Pharmacokinetic studies in animal models provide data on a drug's absorption, distribution, metabolism, and excretion (ADME). For a series of 4-(4-aminophenoxy)picolinamide derivatives, pharmacokinetic characteristics were evaluated in rats. nih.gov The most promising compound from this series, compound 46 , not only showed potent antitumor activity but also demonstrated good pharmacokinetic properties, highlighting its potential as a drug candidate. nih.gov

Table 2: Metabolic Stability and Pharmacokinetic Profile of Selected Picolinamide Derivatives

| Compound/Derivative Class | Study Focus | Key Findings | Reference |

|---|---|---|---|

| N-(methylthiophenyl)picolinamides | Metabolic Stability | Substitution patterns influence metabolic stability; replacement of methoxy with methylthio groups altered metabolic profiles. | nih.gov |

| PIM447 | Metabolic Stability | High metabolic stability was a key feature for clinical advancement. | rcsb.orgacs.orgacs.org |

| 4-(4-aminophenoxy)picolinamides (e.g., compound 46) | Pharmacokinetics | Compound 46 exhibited good pharmacokinetic characteristics in rats. | nih.gov |

Computational Chemistry and Cheminformatics Studies on 4 Bromopicolinamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. mdpi.com These methods can predict molecular geometry, reactivity, and spectroscopic properties from first principles.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. imperial.ac.ukmdpi.com DFT calculations focus on the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach for a wide range of chemical systems. imperial.ac.ukesmo.org

For 4-Bromopicolinamide, DFT studies can be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation by finding the minimum energy structure on the potential energy surface.

Calculate Electronic Properties: Compute key parameters like ionization potential, electron affinity, and electronegativity, which are crucial for understanding chemical reactivity. researchgate.net

Generate Electrostatic Potential (ESP) Maps: Visualize the charge distribution on the molecular surface. The ESP map identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which are critical for predicting non-covalent interactions like hydrogen bonding and halogen bonding. The nitrogen atom of the pyridine (B92270) ring and the oxygen of the amide group are expected to be regions of negative potential, while the amide hydrogen would be a region of positive potential.

Determine Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule, which can be used to confirm its structure when compared with experimental data.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data based on typical DFT calculations for similar aromatic compounds, as specific published data for this compound is not available.

| Property | Calculated Value (Illustrative) | Significance |

| Total Energy | -2850.5 Hartree | Represents the total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Ionization Potential | 8.9 eV | Energy required to remove an electron; relates to the molecule's ability to act as an electron donor. |

| Electron Affinity | 1.2 eV | Energy released upon adding an electron; relates to the molecule's ability to act as an electron acceptor. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons are not assigned to individual bonds but are treated as moving under the influence of all the nuclei. masterorganicchemistry.comyoutube.com The most important orbitals in this context are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

The analysis of these orbitals for this compound provides critical insights:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. libretexts.org A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive.

Orbital Distribution: The spatial distribution of the HOMO and LUMO indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For a molecule to donate electrons in a reaction, it will do so from the electron-dense regions of the HOMO. masterorganicchemistry.com For it to accept electrons, it will do so at the electron-deficient regions of the LUMO. masterorganicchemistry.com In this compound, the HOMO is expected to have significant contributions from the electron-rich pyridine ring and bromine atom, while the LUMO would likely be distributed over the π-system of the pyridine ring and the carbonyl group.

Table 2: Illustrative Frontier Orbital Data for this compound This table presents hypothetical data based on typical MO calculations for similar aromatic compounds.

| Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -8.9 | Highest Occupied Molecular Orbital. Represents the ability to donate an electron. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital. Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 7.7 | Energy difference between HOMO and LUMO. Correlates with chemical stability and reactivity. |

Density Functional Theory (DFT) Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govcaymanchem.com A QSAR model takes the form of an equation where biological activity is a function of molecular descriptors. caymanchem.com

For a series of this compound derivatives, a QSAR study could be developed to predict their inhibitory potency against a target like PD-L1. The steps would include:

Data Set Assembly: Synthesize and test a series of picolinamide (B142947) analogs for their biological activity (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, calculate a large number of numerical descriptors that encode its physicochemical properties.

Model Building: Use statistical methods or machine learning to build a model that links the descriptors to the observed activity. dtic.milnih.gov

Validation: Test the model's predictive power on an external set of compounds not used in model training. dtic.mil

A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts toward more potent molecules. ajrconline.orgmdpi.com

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional (1D/2D) | Molecular Weight, Number of H-bond donors/acceptors, Atom counts | Basic molecular composition and connectivity. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular shape and branching based on the 2D graph. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Three-dimensional size and shape of the molecule. |

| Electronic (3D) | Dipole Moment, HOMO/LUMO energies, Partial charges | Electron distribution and reactivity. |

| Hydrophobic (3D) | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, which affects membrane permeability and binding. |

In Silico Screening and Virtual Library Design for this compound Scaffolds

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify molecules that are likely to have a desired biological activity. This process is a cornerstone of modern drug discovery, allowing for the rapid and cost-effective evaluation of vast chemical spaces.

Virtual Library Design: The this compound structure serves as a "scaffold," or a core chemical framework, upon which a virtual library can be built. The design of such a library is a systematic process:

Scaffold Definition: The this compound core is defined as the constant region.

Reaction Site Identification: Points on the scaffold where chemical modifications are synthetically feasible are identified. For this compound, this could include substitution on the pyridine ring or modification of the amide group.

Building Block Enumeration: A collection of virtual "building blocks" (reagents) is selected. These are chemical fragments that can be computationally attached to the scaffold at the defined reaction sites.

Combinatorial Generation: Software tools are used to virtually combine the scaffold with the selected building blocks in all possible combinations, generating a "virtual library" that can contain thousands or even billions of novel, related compounds. wuxibiology.comgoogle.com This process is guided by principles of synthetic feasibility to ensure that promising compounds can be made in a lab. nih.govnamiki-s.co.jp

In Silico Screening Process: Once a virtual library based on the this compound scaffold is generated, it can be screened against a specific biological target (e.g., a protein implicated in a disease). A typical workflow includes:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, molecular docking simulations are performed. This method predicts how each compound in the virtual library binds to the target's active site and calculates a "docking score" to estimate binding affinity. nih.govsap.com Compounds with the best scores are prioritized.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, but known active molecules exist, their properties are used to create a model. This can involve searching the virtual library for compounds with similar shapes (pharmacophore modeling) or physicochemical properties. zendesk.com

Filtering: The initial list of "hits" from the screening is filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to remove compounds that are likely to fail in later stages of development.

While this is a standard approach, specific studies detailing the creation and screening of a virtual library from a this compound scaffold are not currently available in published literature.

Applications of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and its subfield, machine learning (ML), are revolutionizing drug discovery by identifying complex patterns in large datasets that are beyond human capability. cresset-group.com These technologies could be applied to this compound research in several ways, although specific examples for this compound are not documented.

Predictive Modeling: Machine learning models can be trained on datasets of existing chemicals to predict various properties of new, virtual compounds, such as those in a this compound library. A typical process involves:

Data Collection: A large dataset of compounds with known experimental values for a specific property (e.g., solubility, toxicity, or binding affinity to a target) is assembled.

Feature Generation: Each molecule is converted into a numerical representation (a "fingerprint" or a set of molecular descriptors) that the algorithm can understand.

Model Training: A machine learning algorithm (such as a deep neural network, support vector machine, or random forest) is trained on this data to learn the relationship between the molecular features and the property of interest. nih.gov

Prediction: The trained model can then be used to predict the properties of new, untested compounds, such as derivatives of this compound. This allows for the rapid prioritization of which virtual compounds are most promising for synthesis and experimental testing.

De Novo Drug Design: More advanced generative AI models can design entirely new molecules. sap.com An AI model could be given the this compound scaffold and a set of desired properties (e.g., high activity against a target, low toxicity). The model would then "decorate" the scaffold with new functional groups to generate novel molecular structures that are optimized for the desired profile. This approach accelerates the creative aspect of medicinal chemistry.

The application of AI and ML offers the potential to significantly streamline research involving the this compound scaffold, from predicting the properties of its derivatives to designing novel compounds with enhanced therapeutic potential.

Future Directions and Emerging Research Avenues for 4 Bromopicolinamide

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. nih.govnih.gov For 4-Bromopicolinamide, research is actively pursuing novel synthetic routes that prioritize sustainability. nih.gov Key areas of focus include:

Green Chemistry Approaches: Efforts are being made to replace hazardous reagents and solvents with greener alternatives. nih.gov This includes the use of aqueous micellar conditions for key reaction steps, which can significantly reduce the environmental impact. nih.gov

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and efficiency. The application of flow chemistry to the synthesis of this compound and its derivatives is an area of growing interest.

Catalyst Optimization: Research is focused on developing more active and selective catalysts to improve reaction yields and reduce waste. This includes exploring the use of earth-abundant metals and designing catalysts that can operate under milder reaction conditions. researchgate.net

A recent study highlighted a more sustainable synthetic route for an antimalarial drug candidate that shares a similar structural motif with this compound. This new route utilized aqueous micellar conditions for Sonogashira coupling reactions, leading to improved yield and catalyst loading while reducing environmental impact. nih.gov

Advanced Catalytic Systems and Asymmetric Transformations

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. diva-portal.org A significant area of research is the development of asymmetric transformations, which are essential for producing enantiomerically pure compounds for pharmaceutical applications. umontreal.ca

| Catalytic Approach | Description | Potential Impact on this compound Chemistry |

| Homogeneous Catalysis | Utilizes catalysts that are in the same phase as the reactants, often enabling high selectivity and activity under mild conditions. umontreal.ca | Development of chiral catalysts for the asymmetric synthesis of this compound derivatives, leading to single-enantiomer drugs with improved efficacy and reduced side effects. umontreal.cascu.edu.cn |

| Heterogeneous Catalysis | Employs catalysts that are in a different phase from the reactants, facilitating catalyst recovery and reuse, which is economically and environmentally advantageous. diva-portal.orgsemanticscholar.org | Design of robust and recyclable catalysts for the large-scale, sustainable production of this compound and its derivatives. semanticscholar.org |

| Biocatalysis | Leverages enzymes as catalysts, offering high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov | "Green" synthesis of chiral this compound derivatives, minimizing the use of protecting groups and reducing waste streams. |

| Photoredox Catalysis | Uses visible light to initiate catalytic cycles, enabling novel bond formations and transformations that are difficult to achieve with traditional methods. nih.gov | Access to new chemical space and the development of novel this compound derivatives with unique properties. |

Recent advancements in asymmetric catalysis have seen the development of novel chiral ligands and catalytic systems that could be adapted for the asymmetric functionalization of picolinamide (B142947) scaffolds. scu.edu.cnnih.gov The use of iron-based catalysts is also gaining traction as a sustainable alternative to precious metal catalysts for various organic transformations. semanticscholar.org

Expansion of Therapeutic Applications and Target Identification

While the full therapeutic potential of this compound is still being explored, its structural features make it an attractive starting point for the development of new drugs. A key aspect of this research is the identification of its biological targets. nih.gov

Emerging research suggests that derivatives of picolinamide may have applications in various therapeutic areas:

Oncology: Certain heterocyclic compounds containing the picolinamide moiety are being investigated as immunomodulators for the treatment of cancer. google.comgoogle.com Bromodomain inhibitors, which can be designed from similar scaffolds, are also a promising class of anti-cancer agents. nih.gov

Infectious Diseases: The picolinamide core is present in some compounds being studied for their activity against various pathogens.

Neurological Disorders: The development of probes for PET imaging of conditions like malignant melanoma is an active area of research, with some probes based on picolinamide-like structures. researchgate.net

The process of target identification is being accelerated by advances in chemical proteomics and other high-throughput screening methods. mdpi.comresearchgate.net These techniques allow researchers to identify the specific proteins that a compound like this compound interacts with in a biological system, providing crucial insights into its mechanism of action. nih.gov

Integrated Experimental and Computational Approaches in Drug Design

The integration of computational and experimental methods is revolutionizing drug discovery. mdpi.comfrontiersin.org For this compound, these integrated approaches can significantly accelerate the design and optimization of new therapeutic agents. frontiersin.org

| Computational Method | Application in this compound Research |

| Molecular Docking | Predicting the binding orientation of this compound derivatives to their protein targets. frontiersin.org |

| Virtual Screening | Rapidly screening large libraries of virtual compounds to identify potential hits with desired biological activity. mdpi.comuibk.ac.at |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to predict the biological activity of new derivatives based on their chemical structure. mdpi.comsilicos-it.be |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of this compound derivatives and their interactions with biological targets over time. frontiersin.org |

By combining these computational predictions with experimental validation, researchers can more efficiently design molecules with improved potency, selectivity, and pharmacokinetic properties. mdpi.com This iterative cycle of design, synthesis, and testing is a powerful strategy for modern drug discovery. researchgate.net

Development of Multifunctional this compound Derivatives

There is growing interest in developing multifunctional molecules that can interact with multiple biological targets or combine therapeutic and diagnostic functions. The this compound scaffold offers a versatile platform for creating such derivatives.

Dual-Target Inhibitors: By modifying the substituents on the picolinamide ring, it may be possible to design molecules that can simultaneously inhibit two different enzymes or receptors involved in a disease pathway.

Theranostic Agents: The bromine atom in this compound can be replaced with a radioisotope, such as ¹⁸F, to create a PET imaging agent. medchemexpress.com This would allow for non-invasive visualization of the drug's distribution and target engagement in vivo. Further chemical modifications could then be made to the same scaffold to develop a therapeutic version of the molecule, creating a "theranostic" pair. The development of radiopharmaceuticals is a rapidly advancing field with significant potential for cancer therapy. researchgate.net

PROTACs (Proteolysis-Targeting Chimeras): The this compound scaffold could potentially be incorporated into PROTACs. These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

The development of such multifunctional derivatives represents a cutting-edge area of research that could lead to novel and more effective therapeutic strategies.

常见问题

Q. How can interdisciplinary teams mitigate bias in interpreting this compound research data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。